molecular formula C10H18 B14292023 3,6-Dimethylocta-2,6-diene CAS No. 116668-49-6

3,6-Dimethylocta-2,6-diene

Cat. No.: B14292023
CAS No.: 116668-49-6
M. Wt: 138.25 g/mol
InChI Key: LTZABYZUYVJLDA-UHFFFAOYSA-N
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Description

3,6-Dimethylocta-2,6-diene is an organic compound classified as a monoterpene. Monoterpenes are a class of terpenes that consist of two isoprene units and have the molecular formula C10H16. This compound is characterized by its structure, which includes two methyl groups attached to an octadiene backbone. It is commonly found in essential oils and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylocta-2,6-diene can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylocta-2,6-dien-4-ol with thioacetic acid and di-isopropyl azodicarboxylate–triphenylphosphine, resulting in the formation of thioacetates . These thioacetates can then be reduced to thiols, which are subsequently converted into disulphides by treatment with N-(benzothiazol-2-ylthio)phthalimide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for yield and purity, often involving catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethylocta-2,6-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or alcohols, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different hydrocarbons or alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed:

    Oxidation: Ketones and alcohols.

    Reduction: Hydrocarbons and alcohols.

    Substitution: Halogenated derivatives and other substituted compounds.

Scientific Research Applications

3,6-Dimethylocta-2,6-diene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-Dimethylocta-2,6-diene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors and modulating their activity. It may also participate in redox reactions, influencing cellular oxidative stress levels. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

3,6-Dimethylocta-2,6-diene can be compared with other similar monoterpenes, such as linalool and geraniol . These compounds share structural similarities but differ in their functional groups and biological activities. For example:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

116668-49-6

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

3,6-dimethylocta-2,6-diene

InChI

InChI=1S/C10H18/c1-5-9(3)7-8-10(4)6-2/h5-6H,7-8H2,1-4H3

InChI Key

LTZABYZUYVJLDA-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)CCC(=CC)C

Origin of Product

United States

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